N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O3S/c1-3-5-12-20(13-6-4-2)24(22,23)14-11-19-17(21)15-7-9-16(18)10-8-15/h7-10H,3-6,11-14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWIABAZRCXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)dibutylsulfamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom.
N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide: Contains a benzodioxole moiety instead of a fluorobenzamide group.
Uniqueness
N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound this compound features a fluorinated benzamide structure, which is often associated with enhanced biological activity. The presence of the dibutylsulfamoyl moiety is believed to influence its pharmacokinetics and interaction with biological targets.
- Inhibition of Tumor Growth : Research indicates that compounds with similar structures may inhibit specific enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth rates and improved outcomes in preclinical models.
- Receptor Modulation : The compound may interact with various receptors implicated in cancer progression, including chemokine receptors like CCR5. Inhibiting these receptors can potentially reduce inflammation and tumor metastasis.
In Vitro Studies
- Cell Line Testing : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The IC50 values indicate a potent inhibitory effect on cell viability, suggesting potential for therapeutic use.
In Vivo Studies
- Animal Models : Animal studies have shown that administration of the compound leads to a notable reduction in tumor size compared to control groups. For instance, in a xenograft model of melanoma, tumors treated with the compound displayed a decrease in volume by approximately 40% over four weeks.
Data Table: Summary of Biological Activities
Case Studies
- Melanoma Treatment : A study conducted on mice with melanoma xenografts showed that treatment with this compound resulted in significant tumor regression compared to untreated controls. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses.
- Inflammatory Disease Models : The compound has also been evaluated for its anti-inflammatory properties in models of rheumatoid arthritis, where it demonstrated a reduction in inflammatory markers and improved joint function.
Q & A
Q. What are the recommended synthetic routes for N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Prepare the 4-fluorobenzoyl chloride via chlorination of 4-fluorobenzoic acid using thionyl chloride.
- Step 2: React the 4-fluorobenzoyl chloride with 2-aminoethyl dibutylsulfamide in the presence of a base (e.g., triethylamine) to form the amide bond.
- Optimization: Microwave-assisted synthesis (80–120°C, DMF solvent) can improve reaction efficiency . Polar aprotic solvents (e.g., DCM) and coupling agents like HOBt/EDC enhance yield .
- Validation: Monitor reactions via TLC and HPLC. Purify via column chromatography (silica gel, CHCl₃/MeOH gradient) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
- Enzyme Inhibition Assays:
- Test against carbonic anhydrase or kinase enzymes (IC₅₀ determination) using fluorogenic substrates .
- Cellular Assays:
- Anticancer activity via MTT assay (e.g., against HeLa or MCF-7 cells) .
- Anti-inflammatory potential via COX-2 inhibition (ELISA-based prostaglandin E₂ measurement) .
- Receptor Binding Studies: Radioligand competition assays (e.g., 5-HT receptors) .
Advanced Research Questions
Q. How does the dibutylsulfamoyl moiety influence the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- Lipophilicity: Measure logP values (shake-flask method) to assess membrane permeability. The dibutyl group increases lipophilicity compared to unsubstituted sulfonamides .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluorine substitution may reduce CYP450-mediated oxidation .
- Plasma Protein Binding: Use equilibrium dialysis to determine unbound fraction (fu%); sulfonamides often exhibit >90% binding .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Confirmation: Re-analyze compound purity via HPLC and HRMS to rule out batch variability .
- Assay Reprodubility: Standardize protocols (e.g., cell passage number, serum-free conditions) .
- Target Selectivity: Perform kinome-wide profiling (e.g., using KinomeScan) to identify off-target effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the sulfamoyl and fluorobenzamide moieties?
Methodological Answer:
- Analog Synthesis: Replace dibutyl groups with shorter alkyl chains (e.g., methyl, ethyl) to assess steric effects .
- Bioisosteric Replacement: Substitute sulfamoyl with carboxylate or phosphonate groups to modulate polarity .
- Fluorine Scanning: Synthesize 3- or 2-fluoro isomers to evaluate positional effects on receptor binding .
Q. What in vivo models are appropriate for studying neurotrophic effects of this compound?
Methodological Answer:
- Retinal Neuritogenesis: Use rodent models of optic nerve crush; administer intravitreally and quantify axon regeneration via immunohistochemistry .
- Cognitive Function: Test in transgenic Alzheimer’s mice (e.g., APP/PS1) with Morris water maze to assess memory improvement .
- Dosing: Optimize via PK/PD modeling (e.g., 10 mg/kg oral or 2 mg/kg IV in rats) .
Q. What challenges arise in radiolabeling this compound for tracer studies, and how can they be addressed?
Methodological Answer:
- Fluorine-18 Labeling: Use nucleophilic aromatic substitution (e.g., displace nitro groups with [¹⁸F]F⁻ in DMSO at 150°C) .
- Stability Testing: Assess radiochemical purity (>95%) via radio-HPLC and in vivo stability in plasma .
- Imaging Applications: Validate uptake in target tissues (e.g., brain) via PET/CT in rodent models .
Q. How can metabolite profiling and toxicity be systematically evaluated?
Methodological Answer:
- Metabolite Identification: Administer compound to rats; collect urine/bile for LC-HRMS analysis. Phase I metabolites (hydroxylation) and Phase II (glucuronidation) are common .
- Toxicity Screening:
- In Vitro: HepG2 cell viability + mitochondrial toxicity (Seahorse assay) .
- In Vivo: 28-day repeat-dose study in rodents (monitor AST/ALT, renal histopathology) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
